molecular formula C11H13NO3 B2835581 Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1521333-42-5

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B2835581
CAS No.: 1521333-42-5
M. Wt: 207.229
InChI Key: YMYWHIXCWFWZEE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1031667-63-6
  • Structure : The compound features a benzoxazine ring with a carboxylate group, which is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of benzoxazines exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in tumor cells.

Cell Line IC50 (µM) Effect
COLO201 (Colorectal)10Significant cytotoxicity observed
MDA-MB-231 (Breast)15Induced G0/G1 phase arrest
A549 (Lung)20Moderate cytotoxicity

These findings suggest that this compound may hold promise as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .

Antimicrobial Activity

Benzoxazine derivatives have demonstrated antimicrobial properties. For example, certain compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate the potential of this compound as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Activity

Some studies have suggested that benzoxazine derivatives exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant inhibition of cell proliferation in COLO201 and MDA-MB-231 cells. Flow cytometry analysis revealed that treatment led to increased populations of cells in the G0/G1 phase for MDA-MB-231 cells and G2/M phase for COLO201 cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria and fungi. The compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and showed a synergistic effect when combined with conventional antibiotics.

Properties

IUPAC Name

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-6-15-10-5-8(11(13)14-2)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYWHIXCWFWZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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